1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine
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Overview
Description
1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine is a compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine typically involves the construction of the imidazole and pyrrolidine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the cyclization of amido-nitriles, while the pyrrolidine ring can be formed via intramolecular cyclization of amines .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
Pyrrolidine: A basic structure that forms the core of the pyrrolidine ring in the compound.
2-Methyl-5-nitro-1H-imidazole: Another imidazole derivative with different substituents and properties.
Uniqueness
1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine is unique due to the combination of the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-methyl-2-(1-methylimidazol-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-12-5-8(11-6-12)9-7(10)3-4-13(9)2/h5-7,9H,3-4,10H2,1-2H3 |
InChI Key |
ULAACDHODZQEAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CN(C=N2)C)N |
Origin of Product |
United States |
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